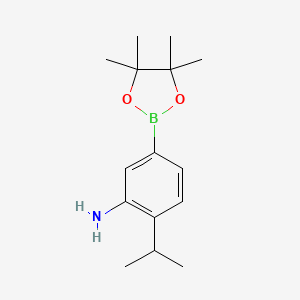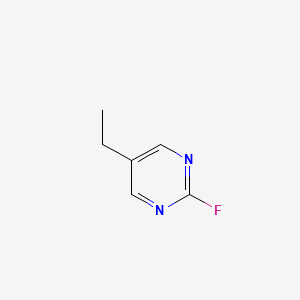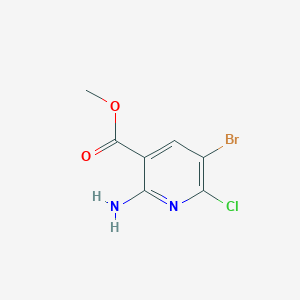
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C10H18BrNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate typically involves the bromination of a suitable azetidine precursor. One common method is the reaction of tert-butyl 3-azetidinecarboxylate with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as potassium tert-butoxide in solvents like tetrahydrofuran (THF) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents, products can range from alcohols to carboxylic acids.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It is used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities. The azetidine ring can also interact with biological targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 4-(2-bromoethyl)-1-piperidinecarboxylate
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(1-bromoethyl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H18BrNO2 |
|---|---|
Peso molecular |
264.16 g/mol |
Nombre IUPAC |
tert-butyl 3-(1-bromoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
XBCLFXIDLLRPCQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CN(C1)C(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S)-2-amino-1-hydroxyethyl]benzonitrile hydrochloride](/img/structure/B13469554.png)
![Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)




![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)acetic acid](/img/structure/B13469583.png)

![3-[5-(3-Aminoprop-1-ynyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469607.png)
![6-Ethyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13469614.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13469619.png)

![7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecanehydrochloride](/img/structure/B13469631.png)
![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)
